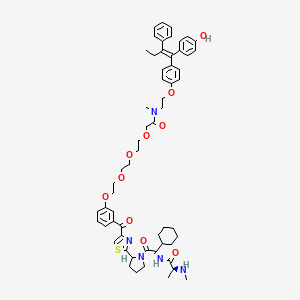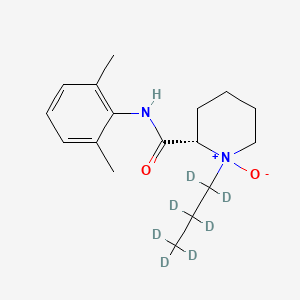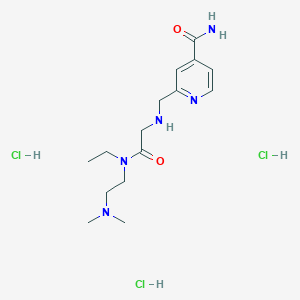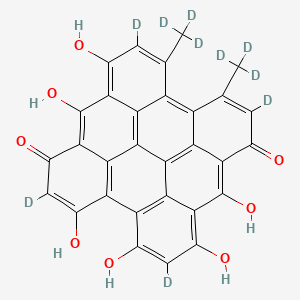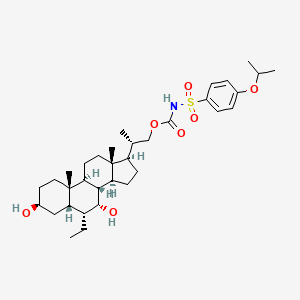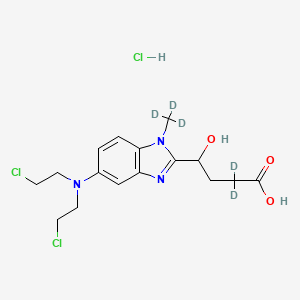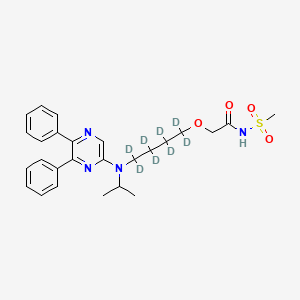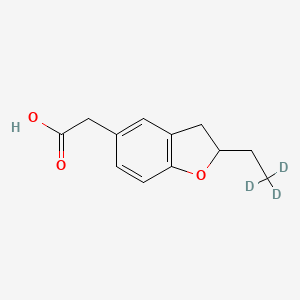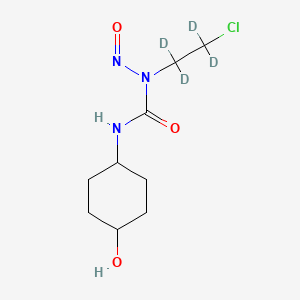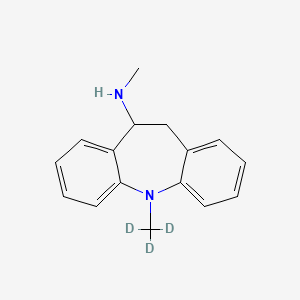![molecular formula C19H19ClN2O B12423633 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol: is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, and its intricate tricyclic framework. The presence of chlorine and deuterium atoms in its structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced via deuterium exchange reactions, often using deuterated solvents or reagents.
Formation of the Tricyclic Framework: This involves a series of cyclization and functional group transformations, often under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or the chlorine atom, potentially leading to the formation of saturated or dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated or dechlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Isotope Labeling: The deuterium atoms in the compound make it useful for isotope labeling studies, which can help elucidate reaction mechanisms and metabolic pathways.
Biology:
Metabolic Studies: The compound can be used in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Materials Science: The compound’s unique properties can be exploited in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of deuterium atoms can influence the compound’s metabolic stability and its interactions with enzymes and receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: This compound shares the piperidine ring structure but lacks the deuterium atoms and the tricyclic framework.
Chlorinated Piperidines: These compounds contain chlorine atoms but differ in their overall structure and substitution patterns.
Deuterated Compounds: Other deuterated compounds may share similar isotope labeling properties but differ in their chemical structure.
Uniqueness: The uniqueness of 13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol lies in its combination of deuterium atoms, chlorine atom, and tricyclic framework. This combination of features makes it a valuable compound for a wide range of scientific research applications.
Propriétés
Formule moléculaire |
C19H19ClN2O |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i7D2,8D2 |
Clé InChI |
NDFMTPISBHBIKE-OSEHSPPNSA-N |
SMILES isomérique |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] |
SMILES canonique |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




